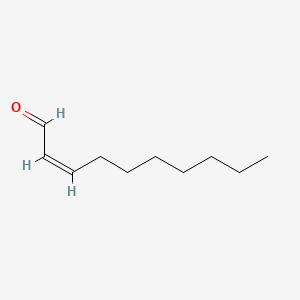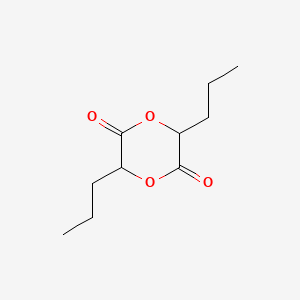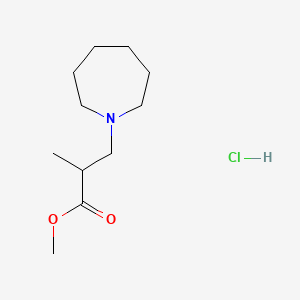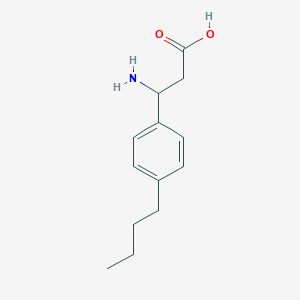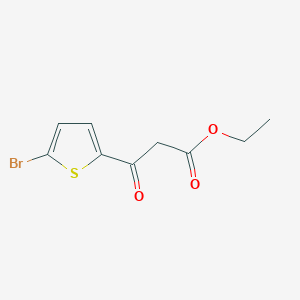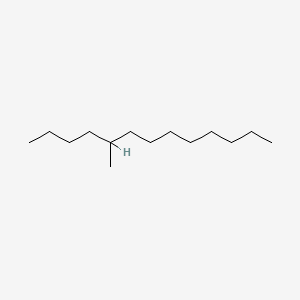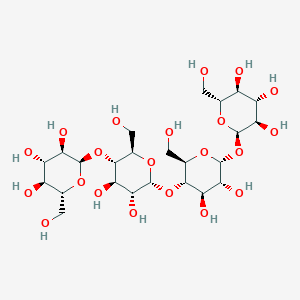
Maltosyl trehalose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltosyl trehalose is an oligosaccharide.
Aplicaciones Científicas De Investigación
Biotechnical Production and Industrial Applications : Trehalose, a non-reducing disaccharide, has significant roles in various organisms and is used in food, cosmetics, and pharmaceuticals. It is industrially produced using maltooligosyltrehalose synthase and maltooligosyltrehalose trehalohydrolase, with starch as the substrate. The discovery of trehalose synthase, which uses maltose as a substrate, has simplified its production and expanded its industrial applications (Cai et al., 2018).
Trehalose in Yeast Metabolism : In the yeast Saccharomyces cerevisiae, trehalose is synthesized and used as a carbon source. It involves two distinct pathways: extracellular hydrolysis by acid trehalase Ath1p and Agt1p-mediated trehalose transport coupled with hydrolysis by the cytosolic neutral trehalase Nth1p. These pathways are pH-sensitive and play a crucial role in yeast metabolism under various conditions (Jules et al., 2004).
Physical Properties and Bioprotection : The physical properties of trehalose allow it to interact strongly with water molecules, forming a protective shell around biostructures under stress conditions. This bioprotective property is valuable in the food, pharmaceutical, and cosmetic industries (Magazù et al., 2008).
Biological Functions and Pathways : Trehalose has various biological roles, such as energy and carbon source, signaling molecule, protection of proteins and membranes from stress, and component of cell wall structures in different organisms. Multiple biosynthetic pathways, including the well-known trehalose-P synthase and trehalose-P phosphatase pathway, contribute to its diverse functions (Elbein et al., 2003).
Medical Applications in Ophthalmology : Trehalose has shown potential in medical applications, notably in ophthalmology. For instance, it has been studied for its protective effect against desiccation in corneal epithelial cells, suggesting its use as a new eye drop for dry eye syndrome (Matsuo, 2001).
Metabolic Engineering and Stress Tolerance : Engineering of organisms like Corynebacterium glutamicum for overproduction of trehalose has been explored. This metabolic engineering can increase trehalose productivity and its protective effect against environmental stress, with potential applications in biotechnology and food industry (Carpinelli et al., 2006).
Trehalose in Abiotic Stress Tolerance : In plants, like rice, overexpression of trehalose biosynthetic genes enhances tolerance to abiotic stresses such as salt, drought, and low temperature. This suggests the potential of trehalose accumulation in improving crop resilience and productivity under environmental stress conditions (Garg et al., 2002).
Propiedades
Número CAS |
25545-20-4 |
|---|---|
Fórmula molecular |
C24H42O21 |
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)21(39-5)43-19-7(3-27)41-22(17(37)13(19)33)44-20-8(4-28)42-24(18(38)14(20)34)45-23-16(36)12(32)10(30)6(2-26)40-23/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |
Clave InChI |
CTEMZTQLPNKNKP-REGJXUDFSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)CO)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)methyl]piperidine-2,6-dione](/img/structure/B3050297.png)
![Quino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone, 2,9-dichloro-](/img/structure/B3050299.png)

![N-[2-(4-aminophenyl)ethyl]methanesulfonamide](/img/structure/B3050303.png)
